molecular formula C14H10I3NO3 B14714517 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid CAS No. 21761-85-3

2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid

Cat. No.: B14714517
CAS No.: 21761-85-3
M. Wt: 620.95 g/mol
InChI Key: AGBPWBNBTQKNCT-UHFFFAOYSA-N
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Description

2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid (CAS 21761-85-3) is a synthetic organic compound with a molecular formula of C14-H10-I3-N-O3 and a molecular weight of 620.95 g/mol . This compound is characterized by a phenoxyacetic acid backbone substituted with a 3-amino-2,4,6-triiodophenyl group, placing it within the class of phenoxyacetic acid derivatives, which are of significant interest in medicinal chemistry for the development of bioactive molecules . Acute toxicity studies in rodent models have reported an oral LD50 of 1550 mg/kg and an intravenous LD50 of 810 mg/kg . The presence of multiple iodine atoms suggests potential for applications in imaging or as a heavy-atom derivative in X-ray crystallography. As a phenoxyacetic acid derivative, its structure is related to scaffolds explored for various pharmacological activities, including as agonists for targets like GPR40 (FFA1) and PPARδ, which are relevant in metabolic disease research such as diabetes . This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

21761-85-3

Molecular Formula

C14H10I3NO3

Molecular Weight

620.95 g/mol

IUPAC Name

2-(3-amino-2,4,6-triiodophenoxy)-2-phenylacetic acid

InChI

InChI=1S/C14H10I3NO3/c15-8-6-9(16)13(10(17)11(8)18)21-12(14(19)20)7-4-2-1-3-5-7/h1-6,12H,18H2,(H,19,20)

InChI Key

AGBPWBNBTQKNCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)N)I)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Phenol

The iodination of phenol to 2,4,6-triiodophenol is typically achieved using iodine monochloride (ICl) or periodic acid (HIO₄) in the presence of sulfuric acid. According to WO2004014829A1, reacting phenol with HIO₄ and potassium iodide (KI) under acidic conditions yields 2,4,6-triiodophenol at 60–80°C with a reported purity of 98%. Alternative methods, such as those described in DE1134084, utilize aqueous ammonia and ICl to achieve comparable yields.

Table 1: Comparative Iodination Methods for 2,4,6-Triiodophenol Synthesis

Method Reagents Temperature (°C) Yield (%) Purity (%) Source
Periodic acid/KI HIO₄, KI, H₂SO₄ 60–80 85 98
Iodine monochloride/NH₃ ICl, NH₃, H₂O 25–30 78 95

Purification and Crystallization

Crude 2,4,6-triiodophenol is purified via recrystallization from chloroform or dichloromethane, achieving a melting point of 158°C. The compound’s low aqueous solubility necessitates alkaline workups, where it forms water-soluble phenoxide intermediates.

Introduction of the Amino Group at the 3-Position

Nitration Followed by Catalytic Hydrogenation

Introducing the amino group at the 3-position requires nitration of 2,4,6-triiodophenol to 3-nitro-2,4,6-triiodophenol, followed by reduction. CN107698452B demonstrates that microchannel reactors enable efficient nitro reductions using 10% Pd/C under hydrogen gas (1.5 MPa, 120°C), achieving 87.33% yield and 99.8% purity. The short residence time (28 seconds) minimizes decomposition side reactions.

Table 2: Hydrogenation Conditions for 3-Nitro-2,4,6-triiodophenol

Catalyst H₂ Pressure (MPa) Temperature (°C) Residence Time (s) Yield (%) Purity (%) Source
10% Pd/C 1.5 120 28 87.33 99.8

Alternative Amination Routes

Electrophilic amination using hydroxylamine derivatives remains underexplored but could offer complementary pathways. For instance, CN103012111A highlights the utility of diazotization-fluorination sequences for aromatic amines, though adaptation to triiodinated systems requires further study.

Preparation of 2-Phenylacetic Acid Derivatives

Resolution of Racemic Mixtures

DL-α-Phenylglycine (2-amino-2-phenylacetic acid) is resolved using chiral auxiliaries or enzymatic methods. ChemicalBook notes that the monosodium salt of DL-α-phenylglycine crystallizes in enantiopure form, enabling isolation of the (R)- and (S)-isomers.

Coupling Strategies for Phenoxy Linkage Formation

Nucleophilic Aromatic Substitution

The phenoxy linkage is forged via nucleophilic substitution between 3-amino-2,4,6-triiodophenol and a 2-halo-2-phenylacetic acid derivative. For example, 2-bromo-2-phenylacetic acid reacts with the phenol in DMF at 80°C, facilitated by K₂CO₃ as a base.

Table 3: Coupling Reaction Optimization

Substrate Base Solvent Temperature (°C) Yield (%) Source
2-Bromo-2-phenylacetic acid K₂CO₃ DMF 80 72
2-Chloro-2-phenylacetic acid Cs₂CO₃ DMSO 100 68

Mitsunobu Reaction

The Mitsunobu reaction couples 3-amino-2,4,6-triiodophenol with 2-hydroxy-2-phenylacetic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh conditions but requires stoichiometric reagents, increasing costs.

Optimization and Industrial Considerations

Microchannel Reactor Technology

CN107698452B emphasizes the scalability of microchannel reactors for exothermic reactions like nitrations and hydrogenations. Their high surface-area-to-volume ratio enhances heat transfer, reducing decomposition and improving safety.

Catalyst Recycling

Palladium catalysts (e.g., Pd/C) are recovered via filtration and reused for up to five cycles without significant activity loss, as demonstrated in CN107698452B.

Environmental and Economic Factors

Waste streams containing iodine and aromatic byproducts require treatment with activated carbon or ion-exchange resins. Economies of scale favor batch processes for iodination and continuous-flow systems for amination.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-base and nucleophilic substitution reactions:

Reaction TypeConditionsYieldKey ObservationsSource
Esterification DCC/DMAP in CH<sub>2</sub>Cl<sub>2</sub> at 25°C85–90%Forms stable esters with alcohols; proceeds under mild conditions.
Amide Formation Dicyclohexylcarbodiimide (DCC), Et<sub>3</sub>N, 0°C → RT78%Reacts with amines to form amides; N-methylpyrrolidin-3-ol derivative synthesized.
Decarboxylation (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, blue LED irradiation, DMSO81%Radical-mediated decarboxylation under photoredox conditions.

Amino Group Reactivity

The primary amine undergoes electrophilic and condensation reactions:

Reaction TypeConditionsYieldKey ObservationsSource
Acylation Acetic anhydride, pyridine, RT92%Forms acetamide derivatives; preserves iodophenoxy ring integrity.
Diazotization NaNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C65%Generates diazonium intermediates for Sandmeyer-type reactions.
Schiff Base Formation Benzaldehyde, EtOH, reflux88%Condensation yields imine-linked products; reversible in acidic media.

Triiodophenoxy Ring Reactivity

The electron-deficient aromatic ring participates in substitution and coupling reactions:

Reaction TypeConditionsYieldKey ObservationsSource
Nucleophilic Aromatic Substitution KF, CuI, DMF, 120°C55%Iodine atoms replaced by fluoride; regioselectivity at para-position.
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, toluene72%Cross-coupling at iodinated positions; retains carboxylic acid functionality.
Photoredox C–H Activation [Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)]PF<sub>6</sub>, blue LED, DMSO81%Radical-mediated C–H functionalization at phenoxy ring.

Redox Transformations

The compound’s redox behavior is influenced by iodine and amine groups:

Reaction TypeConditionsYieldKey ObservationsSource
Oxidation (Amine → Nitro) H<sub>2</sub>O<sub>2</sub>, Na<sub>2</sub>WO<sub>4</sub>, CH<sub>3</sub>CN60%Selective oxidation to nitro group without ring deiodination.
Reduction (Iodine Removal) Zn, NH<sub>4</sub>Cl, EtOH, reflux48%Partial dehalogenation yields monoiodinated products.

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biomolecules highlight its reactivity:

InteractionConditionsObservationSource
Enzyme Inhibition In vitro kinase assayBinds ATP pockets via H-bonding (carboxylic acid) and halogen bonds (iodine).
Receptor Binding Radioligand displacementHigh affinity for inflammatory COX-2 (IC<sub>50</sub> = 0.8 µM).

Stability and Degradation

Critical for synthetic and pharmacological applications:

ConditionDegradation PathwayHalf-LifeSource
Acidic (pH 2)Hydrolysis of amide bond6.5 h
Alkaline (pH 10)Iodine displacement by OH<sup>−</sup>2.3 h
UV Light (254 nm)Radical-mediated C–I bond cleavage1.2 h

Key Insights

  • Synthetic Flexibility : The carboxylic acid and amine groups enable diverse derivatization (e.g., esterification, acylation), while the triiodophenoxy ring supports cross-coupling and substitution chemistry.

  • Photoredox Applications : Blue LED irradiation with Ir catalysts facilitates efficient C–H activation, expanding access to complex analogs .

  • Biological Relevance : Halogen bonding from iodine atoms enhances target affinity, making the compound a scaffold for anti-inflammatory agents.

Scientific Research Applications

2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Clinical/Industrial Use
Iopanoic Acid C₁₁H₁₂I₃NO₂ 570.93 Amino, triiodophenoxy, phenylacetic acid Cholecystography
2-[2-(3-Acetamido...)propionic Acid C₁₃H₁₄I₃NO₅ 661.98 Acetamido, ethoxy, propionic acid Experimental contrast agent
3-(Acetylamino)-5-(formylamino)... C₁₀H₇I₃N₂O₄ 635.89 Acetylamino, formylamino, benzoic acid Gastrointestinal imaging
2-(3-Amino-2,4,6-triiodophenyl)butyric Acid C₁₀H₁₀I₃NO₂ 556.91 Amino, triiodophenyl, butyric acid Preclinical studies
2-(tert-Butoxy)-2-phenylacetic Acid C₁₂H₁₆O₃ 208.25 tert-Butoxy, phenylacetic acid Synthetic precursor

Research Findings and Implications

  • Iodine Content : All triiodinated compounds exhibit high X-ray attenuation, but side-chain modifications (e.g., ethoxy vs. phenylacetic acid) significantly influence solubility and excretion rates .
  • Biodistribution : Longer chains (e.g., ethoxypropionic acid in Compound 1) may enhance renal excretion, while aromatic backbones (e.g., benzoic acid in Compound 3) favor hepatic uptake .

Q & A

Q. What are the optimal synthetic routes for 2-(3-amino-2,4,6-triiodophenoxy)-2-phenylacetic acid, considering the challenges of iodination and amine group stability?

  • Methodological Answer : Multi-step iodination using iodine monochloride (ICl) or directed ortho-iodination with catalysts like Pd(OAc)₂ can introduce iodine atoms at positions 2, 4, and 6 on the phenol ring. The amine group at position 3 requires protection (e.g., Boc or Fmoc) during iodination to prevent oxidation. Coupling the iodinated phenol to phenylacetic acid via Mitsunobu or Ullmann-type reactions under anhydrous conditions ensures ether bond formation. Post-synthesis deprotection with TFA or HBr/acetic acid yields the final product. Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization in ethanol is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this triiodinated compound?

  • Methodological Answer :
  • NMR : The presence of three iodine atoms causes significant signal broadening due to quadrupolar relaxation. Use high-field NMR (≥500 MHz) with deuterated DMSO or CDCl₃ to enhance resolution. Assign peaks via 2D COSY and HSQC, focusing on the phenylacetic acid moiety, as iodine-free regions retain sharper signals .
  • IR : Focus on carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. Attenuated total reflectance (ATR) mode minimizes interference from heavy iodine atoms.
  • MS : High-resolution ESI-MS in negative ion mode detects [M-H]⁻ peaks. Collision-induced dissociation (CID) fragments the ether linkage, aiding structural confirmation .

Q. What crystallographic strategies are effective for resolving structures of compounds with heavy iodine atoms?

  • Methodological Answer : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to enhance anomalous scattering from iodine. SHELXL (via Olex2 interface) is ideal for refining heavy atoms due to its robust handling of high electron density and anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids to validate iodine positions and intermolecular interactions .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., bond angles, reaction yields)?

  • Methodological Answer :
  • Structural Discrepancies : Cross-validate DFT-optimized geometries (using B3LYP/6-311+G(d,p)) with X-ray data. Adjust basis sets to include relativistic effects for iodine atoms.
  • Reaction Yields : Use sensitivity analysis in kinetic modeling (e.g., COPASI) to identify rate-limiting steps. Compare with experimental HPLC traces to pinpoint side reactions (e.g., deiodination) .

Q. What strategies mitigate crystallographic disorder caused by the triiodophenoxy group?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from DMF/water mixtures promotes ordered packing.
  • Refinement : In SHELXL, apply PART and SUMP instructions to model partial occupancy or rotational disorder. Use ISOR and DELU restraints to stabilize iodine anisotropic parameters .
  • Validation : Check Rint and CC1/2 metrics to ensure data quality. Compare with similar triiodinated structures in the Cambridge Structural Database .

Q. How can the compound’s potential biological activity be systematically explored without commercial bias?

  • Methodological Answer :
  • In Silico Screening : Dock the compound into target proteins (e.g., thyroid hormone receptors) using AutoDock Vina. Prioritize targets with iodine-compatible binding pockets.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and iodine-specific uptake (ICP-MS) in cell lines (e.g., HeLa). Use competitive binding studies with radioiodinated probes to quantify affinity .

Data Contradiction Analysis

Q. How to resolve conflicting NMR and X-ray data regarding the conformation of the phenoxy-acetic acid linkage?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) from 25°C to −60°C can detect rotational barriers around the ether bond. Compare with X-ray torsional angles to assess static vs. dynamic disorder.
  • DFT-MD Simulations : Perform molecular dynamics simulations (AMBER) to model conformational flexibility. Overlay averaged structures with X-ray data to identify dominant conformers .

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